molecular formula C20H23NO5 B13952275 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline CAS No. 63979-53-3

2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline

Cat. No.: B13952275
CAS No.: 63979-53-3
M. Wt: 357.4 g/mol
InChI Key: YNNAIAGUISNRCA-UHFFFAOYSA-N
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Description

2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a methylenedioxy group and multiple methoxy groups attached to a tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methylenedioxy and methoxy groups are introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism by which 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline exerts its effects involves interactions with various molecular targets and pathways. These may include binding to specific receptors, inhibiting or activating enzymes, and modulating signal transduction pathways . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is unique due to its combination of methylenedioxy and multiple methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63979-53-3

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

6-methyl-5-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C20H23NO5/c1-21-6-5-12-7-15-16(26-11-25-15)10-14(12)19(21)13-8-17(22-2)20(24-4)18(9-13)23-3/h7-10,19H,5-6,11H2,1-4H3

InChI Key

YNNAIAGUISNRCA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3

Origin of Product

United States

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